molecular formula C27H25Cl2N3O2S B12012666 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone CAS No. 578752-11-1

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone

Cat. No.: B12012666
CAS No.: 578752-11-1
M. Wt: 526.5 g/mol
InChI Key: SYBFMVGJPXUGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone is a complex organic compound with a molecular formula of C27H25Cl2N3O2S and a molecular weight of 526.49 g/mol . This compound is characterized by the presence of a triazole ring, a sulfanyl group, and multiple aromatic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone typically involves multi-step organic reactions. . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic rings may facilitate binding to hydrophobic pockets within proteins, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar structural features but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

578752-11-1

Molecular Formula

C27H25Cl2N3O2S

Molecular Weight

526.5 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dichlorophenyl)ethanone

InChI

InChI=1S/C27H25Cl2N3O2S/c1-27(2,3)19-8-5-17(6-9-19)25-30-31-26(32(25)20-10-12-21(34-4)13-11-20)35-16-24(33)18-7-14-22(28)23(29)15-18/h5-15H,16H2,1-4H3

InChI Key

SYBFMVGJPXUGOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.